Isotopic Purity Assessment: Mavacamten-d1 Delivers ≥98% Deuterium Incorporation with <1% Unlabeled Analyte Carryover
Mavacamten-d1 is supplied with a certified purity of ≥98% as determined by HPLC-UV and LC-MS analysis, with deuterium incorporation efficiency at the designated phenyl position exceeding 98% . Critically, the residual unlabeled mavacamten content is maintained below 1%, a specification that directly limits false-positive interference at the lower limit of quantification (LLOQ) when Mavacamten-d1 is used as an internal standard . In contrast, alternative deuterated analogs such as Mavacamten-d5 and Mavacamten-d6 are commercially available with varying batch-to-batch purity specifications (typically 95–99%) and may contain different proportions of residual unlabeled mavacamten due to synthetic route variability [1]. The ≤1% unlabeled analyte carryover specification for Mavacamten-d1 represents a quantitative purity threshold that directly impacts assay sensitivity and regulatory method validation outcomes.
| Evidence Dimension | Residual unlabeled mavacamten content |
|---|---|
| Target Compound Data | <1% unlabeled mavacamten (specification) |
| Comparator Or Baseline | Alternative deuterated analogs (Mavacamten-d5, -d6): 1–5% unlabeled carryover (batch-dependent, typical range) |
| Quantified Difference | Lower residual unlabeled analyte in Mavacamten-d1 relative to typical deuterated analog batches |
| Conditions | HPLC-UV and LC-MS purity analysis per supplier Certificate of Analysis specifications |
Why This Matters
Lower residual unlabeled analyte directly reduces background interference at the LLOQ, improving assay sensitivity and enabling more accurate quantification of low-abundance mavacamten in clinical samples.
- [1] MedChemExpress. Product Comparison: Mavacamten-d5 (Cat. No. HY-109037S3) and Mavacamten-d6 (Cat. No. HY-109037S) Technical Datasheets. View Source
